L-Menthyl D-Lactate

描述

L-Menthyl lactate is a compound known for its cooling properties and is widely used in various applications, including cosmetics, oral care products, and food flavoring. It is derived from menthol and lactic acid, providing a long-lasting cooling effect with a mild minty odor and earthy taste .

准备方法

Synthetic Routes and Reaction Conditions

L-Menthyl lactate is synthesized through the esterification of menthol and lactic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. For example, menthol and lactic acid are reacted in the presence of sulfuric acid and toluene, followed by hydrolysis in a buffered solution to yield l-menthyl lactate .

Industrial Production Methods

The industrial production of l-menthyl lactate follows a similar process but on a larger scale. The reaction is optimized to ensure high yield and purity, often involving continuous stirring and precise temperature control. The product is then purified through distillation and filtration to obtain the desired quality .

化学反应分析

Controlled Hydrolysis of Higher Lactoyl Esters

Higher esters (MLL, MLLL) formed during synthesis are selectively hydrolyzed to maximize L-Menthyl D-lactate yield:

-

Base-Catalyzed Hydrolysis : Aqueous NaOH or KOH under controlled pH (11–13) and temperature (15–60°C) minimizes unwanted menthol formation .

| Temperature (°C) | Reaction Time (h) | Max pH | ML Yield (%) | Menthol Byproduct (%) |

|---|---|---|---|---|

| 15 | 3.6 | 13.18 | 93.02 | 5.95 |

| 60 | 2.0 | 12.24 | 92.54 | 6.27 |

Data adapted from US Patent 7,173,146B1 .

Key Observations :

-

Lower temperatures (15°C) reduce menthol formation by limiting ester hydrolysis .

-

Excess base or prolonged exposure degrades ML to menthol and lactate salts .

Thermal Stability and Decomposition

This compound is thermally stable below 165°C (flash point) . Above this threshold, decomposition pathways include:

-

Ester Pyrolysis : Cleavage of the ester bond regenerates menthol and D-lactic acid.

-

Racemization Risk : Elevated temperatures (>100°C) may induce chiral inversion at the lactate moiety, though the rigid menthol structure mitigates this .

Solubility-Driven Reactivity

Chiral Resolution and Analytical Characterization

-

Gas Chromatography : DB-1 and DB-Wax columns resolve ML’s enantiomers (RI: 1469 and 2004, respectively) .

-

NMR Spectroscopy : Chiral shift reagents (e.g., YbDO3A-trisamide) distinguish D- and L-lactate methyl resonances in hydrolysis products .

Stability Under Storage

-

Optimal Conditions : Storage in original packaging at 25°C extends shelf life to 2 years .

-

Hydrolytic Sensitivity : Prolonged exposure to moisture or acidic/basic environments accelerates ester hydrolysis .

This compound’s reactivity is dominated by its ester group’s susceptibility to hydrolysis and temperature-dependent stability. Industrial synthesis prioritizes controlled base hydrolysis to suppress byproducts, while chiral analytical methods ensure stereochemical fidelity . Further research is needed to explore catalytic transesterification and enzymatic modification pathways.

科学研究应用

Applications in Food and Flavoring

Flavoring Agent:

- L-Menthyl D-lactate is widely used as a flavoring agent in food products due to its minty taste and cooling sensation. It is often incorporated into confectionery, beverages, and dairy products.

Safety Assessments:

- Recent safety assessments indicate that this compound is generally recognized as safe (GRAS) for use in food applications. Studies have shown no significant toxicological effects at concentrations typically used in food processing .

Cosmetic and Personal Care Products

Cooling Agent:

- In cosmetics, this compound serves as a physiological cooling agent. Its inclusion in topical formulations provides a refreshing sensation, enhancing user experience in products like lotions, creams, and deodorants.

Skin Sensitivity Studies:

- Research indicates that this compound does not cause significant skin irritation or sensitization, making it suitable for sensitive skin formulations .

Pharmaceutical Applications

Potential Therapeutic Uses:

- Preliminary studies suggest that this compound may have potential therapeutic applications, including its use as a diagnostic agent or in cancer treatment protocols. Its physiological properties could aid in drug delivery systems .

Case Study:

- A notable case involved the administration of this compound in a clinical setting to assess its effects on metabolic acidosis in patients with short bowel syndrome. The results indicated that dietary management involving this compound could help mitigate symptoms related to D-lactic acidosis .

Biochemical Research

Microbial Fermentation Studies:

- Research has explored the role of D-lactate levels in rumen fermentation processes among livestock. Increasing dietary levels of D-lactate were found to significantly affect rumen microbial communities and fermentation efficiency .

Metabolic Pathways:

- Studies examining the metabolic pathways of lactates indicate that this compound can influence metabolic processes positively, potentially reducing the risk of metabolic disorders associated with high levels of D-lactate accumulation .

Data Tables

作用机制

L-Menthyl lactate exerts its cooling effect by activating transient receptor potential melastatin 8 (TRPM8) channels, which are responsible for the sensation of cold. This activation leads to a cooling sensation on the skin or mucous membranes. The compound’s molecular targets include sensory neurons that express TRPM8 channels .

相似化合物的比较

Similar Compounds

Menthol: Provides a stronger cooling effect but can be more irritating to the skin.

Methyl lactate: Similar ester but lacks the cooling properties of l-menthyl lactate.

Ethyl lactate: Used as a solvent and in organic synthesis but does not have the same cooling effect.

Uniqueness

L-Menthyl lactate is unique due to its combination of mild cooling properties and low irritation potential. Unlike menthol, it provides a prolonged cooling effect without causing significant irritation, making it suitable for use in a wide range of products .

生物活性

L-Menthyl D-lactate, a chiral compound derived from menthol and lactic acid, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, drawing from various research studies and findings.

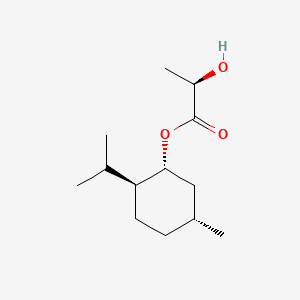

Chemical Structure and Properties

This compound is characterized by its unique chiral structure, which influences its biological interactions. The compound consists of a menthol moiety linked to a D-lactic acid unit, contributing to its distinct physicochemical properties. This structural configuration is crucial for its biological activity, particularly in metabolic pathways and interactions with enzymes.

1. Metabolic Pathways

Research indicates that this compound participates in several metabolic pathways. It can be metabolized into pyruvate through the action of lactate dehydrogenase (LDH), a key enzyme in the conversion of lactate to pyruvate, which is pivotal in energy production. The conversion process is influenced by the enzyme's affinity for L-lactate versus D-lactate, with implications for cellular energy metabolism .

2. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for use in food preservation and as a potential therapeutic agent . The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

3. Effects on Gut Microflora

In animal studies, this compound has been shown to influence gut microbial composition positively. It promotes the growth of beneficial bacteria while inhibiting pathogenic strains, thereby supporting gut health and potentially preventing gastrointestinal disorders . This modulation of gut microbiota may also contribute to enhanced nutrient absorption and immune function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound in food systems. Results indicated that concentrations as low as 0.5% effectively reduced microbial load in meat products without adversely affecting sensory qualities. This suggests its potential as a natural preservative in the food industry .

Case Study 2: Gut Health Improvement

In a controlled trial involving cattle, dietary supplementation with this compound led to improved fermentation profiles and enhanced production of short-chain fatty acids (SCFAs). The study highlighted an increase in acetate and butyrate levels, which are beneficial for gut health and overall metabolism .

Research Findings

常见问题

Basic Research Questions

Q. What are the optimal enzymatic methods for synthesizing L-Menthyl D-Lactate with high enantiomeric purity?

- Methodological Answer : Enzymatic synthesis using engineered esterases (e.g., from Bacillus subtilis) can achieve high enantioselectivity. Key steps include:

- Semirational enzyme design to modify active-site residues for substrate specificity .

- Solvent-free reaction systems to enhance catalytic efficiency and reduce byproducts .

- Validation via chiral HPLC to confirm enantiomeric excess (≥98%) and kinetic resolution parameters .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Colorimetric D-Lactate Assay Kits : Normalize for interference from L-lactate isomers using enzymatic oxidation coupled with spectrophotometric detection (λ = 450 nm) .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ reverse-phase columns (C18) and isotope-labeled internal standards (e.g., D₃-Lactate) to improve accuracy in serum or tissue samples .

Q. How should researchers design controlled experiments to assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Variables : pH (4.0–7.4), temperature (25–37°C), and enzymatic exposure (e.g., esterases).

- Statistical Design : Use a factorial ANOVA to evaluate degradation rates, with post-hoc Tukey tests for pairwise comparisons .

- Limitations : Account for matrix effects (e.g., serum proteins) using spike-and-recovery assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the correlation between this compound concentration and gastrointestinal dysfunction (GID) biomarkers across clinical studies?

- Methodological Answer :

- Data Contradiction Analysis : Conduct meta-regression to identify confounding variables (e.g., APACHE II scores, sample timing) .

- Multivariate Logistic Regression : Adjust for covariates like serum citrulline and LPS levels to isolate the predictive value of D-Lactate .

- ROC Curve Validation : Calculate AUC thresholds (e.g., >0.85) to assess diagnostic efficacy in critically ill cohorts .

Q. What molecular mechanisms underlie the enantioselective interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-protein binding (e.g., with human esterases) to identify key hydrogen-bonding residues (e.g., Ser-203, His-448) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to compare D- and L-enantiomer affinities .

Q. How can in vivo studies address the dual role of this compound as a therapeutic agent and potential biomarker?

- Methodological Answer :

- Dose-Response Experiments : Administer graded doses (0.1–10 mM) in rodent models to establish therapeutic windows vs. toxicity thresholds.

- Longitudinal Biomarker Tracking : Use serial blood draws and LC-MS to correlate D-Lactate levels with histopathological outcomes (e.g., intestinal permeability) .

Q. Data Analysis and Interpretation Guidelines

- Statistical Rigor : For clinical correlations, prioritize Bonferroni correction to address multiple comparisons in biomarker studies .

- Uncertainty Quantification : Report 95% confidence intervals for enzymatic activity assays and ROC curve analyses .

- Ethical Considerations : Ensure IRB approval for human serum studies, with explicit documentation of participant selection criteria and informed consent protocols .

属性

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-8(2)11-6-5-9(3)7-12(11)16-13(15)10(4)14/h8-12,14H,5-7H2,1-4H3/t9-,10-,11+,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNOLBSYLSYIBM-WISYIIOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H](C)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315646 | |

| Record name | l-Menthyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59259-38-0 | |

| Record name | l-Menthyl D-lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59259-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypropanoic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059259380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Menthyl D-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-[1α(R*),2β,5α]]-5-methyl-2-(1-methylethyl)cyclohexyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHYL D-LACTATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFS8QYW6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。